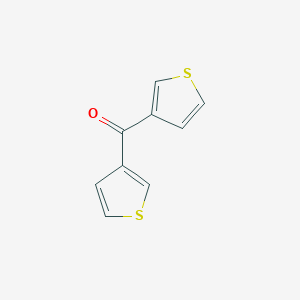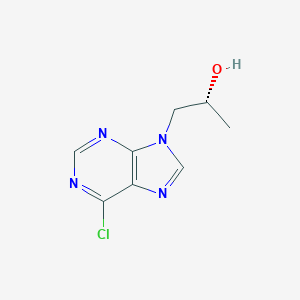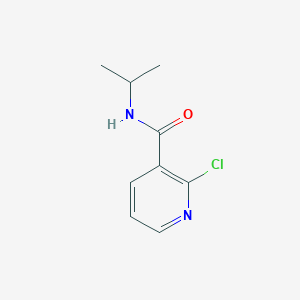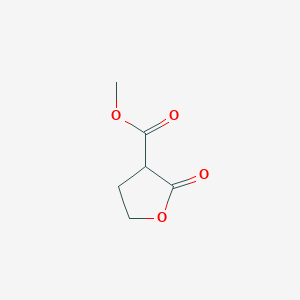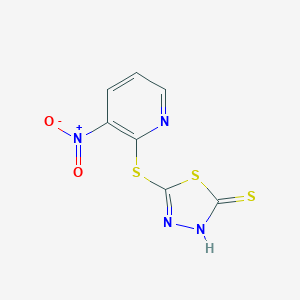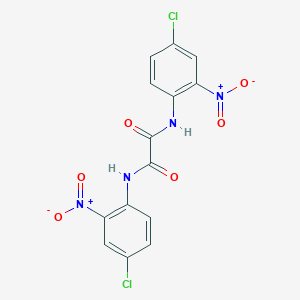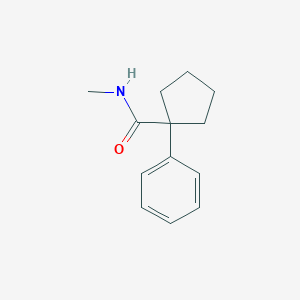
N-Methyl-1-phenylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-phenylcyclopentanecarboxamide, commonly known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the pyrovalerone family. It was first synthesized in the 1960s and gained popularity in the 2000s as a recreational drug due to its stimulant effects. However, its potential for abuse and harmful side effects led to its classification as a Schedule I controlled substance in the United States in 2011. Despite its negative reputation, MDPV has gained attention in scientific research for its potential therapeutic applications.
作用机制
N-Methyl-1-phenylcyclopentanecarboxamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by blocking the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system and the production of euphoric effects.
生化和生理效应
N-Methyl-1-phenylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause hyperactivity, agitation, and paranoia. In addition, N-Methyl-1-phenylcyclopentanecarboxamide has been shown to have neurotoxic effects, which can lead to long-term damage to the brain.
实验室实验的优点和局限性
N-Methyl-1-phenylcyclopentanecarboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. However, its potential for abuse and harmful side effects make it difficult to use in human studies. In addition, the legal restrictions on N-Methyl-1-phenylcyclopentanecarboxamide make it difficult to obtain for research purposes.
未来方向
There are a number of potential future directions for research on N-Methyl-1-phenylcyclopentanecarboxamide. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another area of interest is its potential as an antidepressant and anxiolytic. Further research is needed to fully understand the potential therapeutic applications of N-Methyl-1-phenylcyclopentanecarboxamide and to develop safe and effective treatments.
合成方法
N-Methyl-1-phenylcyclopentanecarboxamide is synthesized through a multi-step process involving the condensation of 2-(methylamino)-1-phenylpentan-1-one and 2-bromobenzoyl chloride. The resulting product is then reduced to form N-Methyl-1-phenylcyclopentanecarboxamide. This synthesis method has been widely used in the production of N-Methyl-1-phenylcyclopentanecarboxamide for research purposes.
科学研究应用
N-Methyl-1-phenylcyclopentanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which makes it a potential treatment for dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-Methyl-1-phenylcyclopentanecarboxamide has also been studied for its potential as an antidepressant and anxiolytic.
属性
CAS 编号 |
101932-01-8 |
|---|---|
产品名称 |
N-Methyl-1-phenylcyclopentanecarboxamide |
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
N-methyl-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H17NO/c1-14-12(15)13(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |
InChI 键 |
WVSDQRXMAMFRGL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1(CCCC1)C2=CC=CC=C2 |
规范 SMILES |
CNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



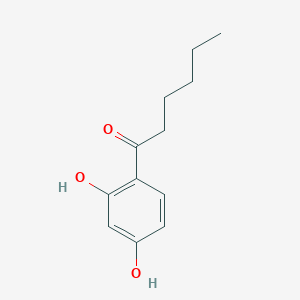
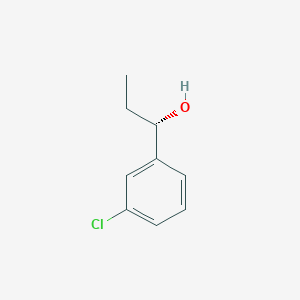
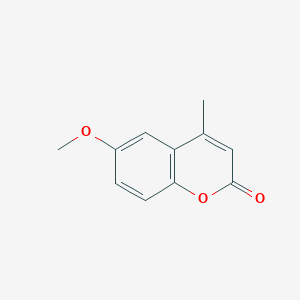
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
